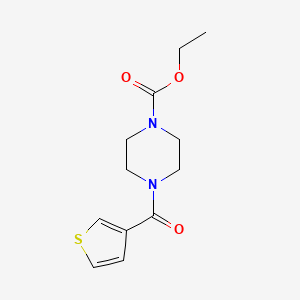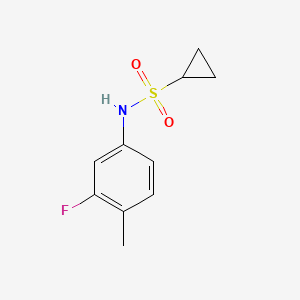![molecular formula C15H20N2O3 B6586362 N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide CAS No. 1219914-13-2](/img/structure/B6586362.png)
N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
In general, compounds like N’-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide belong to the class of organic compounds known as amides. These are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzyl group (a benzene ring attached to a methylene group), a cyclopentyl group (a five-membered carbon ring), and an amide group (a carbonyl group linked to a nitrogen atom) .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions would depend on the exact structure and substituents of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and chemical stability. These properties are typically determined experimentally .科学的研究の応用
BHCE has been studied extensively in the fields of medicinal chemistry, biochemistry and physiology. It has been used as a building block for the synthesis of various compounds, including those used in drug development. BHCE has also been used to study enzyme kinetics, and has been used as a model compound for the study of enzyme-catalyzed reactions.
作用機序
BHCE has been shown to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the activity of certain proteins involved in the metabolism of fatty acids, such as fatty acid amide hydrolase (FAAH). The exact mechanism of action of BHCE is not yet fully understood, however, it is thought to involve the binding of BHCE to the active site of the enzyme or protein, and the subsequent inhibition of its activity.
Biochemical and Physiological Effects
BHCE has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BHCE can inhibit the activity of certain enzymes, including COX-2 and LOX. It has also been shown to inhibit the activity of certain proteins involved in the metabolism of fatty acids, such as FAAH. In vivo studies have shown that BHCE can reduce inflammation, and can also reduce the levels of certain hormones, such as cortisol.
実験室実験の利点と制限
BHCE has several advantages as a model compound for lab experiments. Its low solubility in water makes it easy to handle and store, and its low melting point makes it easy to dissolve in organic solvents. Additionally, its low toxicity makes it safe to use in the lab. The main limitation of BHCE is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving BHCE. These include further investigations into its mechanism of action, and the development of new compounds based on its structure. Additionally, further research could be conducted into its potential applications in drug development, and its use as a model compound for studying enzyme-catalyzed reactions. Finally, further research could be conducted into its potential use as an anti-inflammatory agent.
合成法
BHCE can be synthesized using a number of methods. The most common method is the reaction of ethylenediamine with benzyl chloride in the presence of a base. This reaction produces BHCE in a yield of around 70%. Other methods of synthesis include the reaction of ethylenediamine with benzyl bromide, and the reaction of ethylenediamine with benzyl iodide.
Safety and Hazards
特性
IUPAC Name |
N-benzyl-N'-[(1-hydroxycyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13(16-10-12-6-2-1-3-7-12)14(19)17-11-15(20)8-4-5-9-15/h1-3,6-7,20H,4-5,8-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUPSDHEMVKIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6586294.png)
![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)
![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)


![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)
![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586367.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)